molecular formula C9H12N2O4 B2544135 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione CAS No. 1565575-87-2

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2544135
CAS No.: 1565575-87-2
M. Wt: 212.205
InChI Key: FHXJRUGINIOVHJ-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes an oxan-4-yl group attached to a diazinane ring with three keto groups at positions 2, 4, and 6. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione typically involves the reaction of oxan-4-yl derivatives with diazinane precursors under controlled conditions. One common method involves the use of oxan-4-yl chloride and diazinane-2,4,6-trione in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the oxan-4-yl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl diazinane-2,4,6-trione oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:

    1-(oxan-4-yl)-1H-pyrazol-3-amine: This compound has a similar oxan-4-yl group but differs in the core structure.

    1-(oxan-4-yl)ethan-1-one: Another compound with an oxan-4-yl group, but with different functional groups and properties.

The uniqueness of this compound lies in its specific structure and the presence of three keto groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-7-5-8(13)11(9(14)10-7)6-1-3-15-4-2-6/h6H,1-5H2,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXJRUGINIOVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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